2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
CAS No.:
Cat. No.: VC8619588
Molecular Formula: C23H18N2OS2
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18N2OS2 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone |
| Standard InChI | InChI=1S/C23H18N2OS2/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2 |
| Standard InChI Key | UULABCZKWRAADZ-UHFFFAOYSA-N |
| SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4 |
| Canonical SMILES | C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NC5=CC=CC=C5S4 |
Introduction
Chemical Structure and Characteristics
Molecular Architecture
The compound’s structure comprises two primary components: a 1,3-benzothiazole ring linked via a sulfanyl group to a 10,11-dihydro-5H-dibenzo[b,f]azepine scaffold. The benzothiazole moiety is characterized by a fused benzene and thiazole ring, while the dibenzoazepine system consists of two benzene rings fused to a seven-membered azepine ring. This hybrid architecture is critical for its potential interactions with biological targets, as both benzothiazoles and dibenzoazepines are known for their bioactivity.
Physicochemical Properties
Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b]benzazepin-11-yl)ethanone |
| Boiling Point | Not reported |
| Melting Point | Not reported |
| Solubility | Insoluble in water; soluble in organic solvents (inferred) |
The compound’s density and stability remain uncharacterized in available literature, though its molecular weight suggests moderate hydrophobicity.
Synthesis and Preparation
Synthetic Pathways
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone involves multi-step organic reactions. A plausible route includes:
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Benzothiazole Formation: Cyclization of 2-aminothiophenol with a ketone or aldehyde under acidic conditions to yield the benzothiazole core.
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Dibenzoazepine Synthesis: Construction of the dibenzoazepine moiety via Ullmann coupling or Friedel-Crafts alkylation, followed by reduction to achieve the 10,11-dihydro derivative.
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Coupling Reaction: Linking the benzothiazole and dibenzoazepine units through a sulfanyl bridge using a thiol-alkylation or nucleophilic substitution reaction.
Optimization Challenges
Key challenges include controlling regioselectivity during the coupling step and minimizing side reactions such as oxidation of the sulfanyl group. Purification typically requires column chromatography or recrystallization to isolate the target compound.
Related Compounds and Comparative Analysis
Structural Analogues
The table below compares key features of 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone with related molecules:
Mechanistic Insights
The dibenzoazepine component may interact with neurotransmitter receptors (e.g., serotonin or dopamine receptors), while the benzothiazole moiety could modulate kinase signaling pathways. This dual functionality positions the compound as a candidate for multifargeted therapies.
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